4-Aminocinnamic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-3-(4-aminophenyl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-6H,10H2,(H,11,12);1H/b6-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRAURMUQMJLPG-ZIKNSQGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068904 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54057-95-3, 139223-62-4 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocinnamic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6C85A9MDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Aminocinnamic acid hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Aminocinnamic Acid Hydrochloride

Introduction and Strategic Importance

This compound is a versatile organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] As a derivative of cinnamic acid, it possesses a unique trifecta of functional groups: a primary aromatic amine, a carboxylic acid, and an alkene. This structural arrangement makes it a molecule of significant interest to researchers in medicinal chemistry, materials science, and drug development. The hydrochloride salt form enhances its stability and aqueous solubility compared to its free base, p-aminocinnamic acid, facilitating its use in various synthetic and analytical protocols.[2][3]

This guide provides a comprehensive overview of the core chemical properties of this compound, offering field-proven insights for its effective application in research and development. We will delve into its physicochemical characteristics, spectroscopic signature, reactivity profile, and established analytical methodologies, providing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical and Structural Properties

The utility of a chemical reagent begins with a thorough understanding of its fundamental properties. These parameters dictate storage conditions, solvent selection, and appropriate analytical techniques.

Core Identifiers and Structural Data

The compound is systematically known as (E)-3-(4-aminophenyl)prop-2-enoic acid hydrochloride.[2] The "(E)" designation specifies the trans configuration of the double bond, which is the predominantly available isomer.[2]

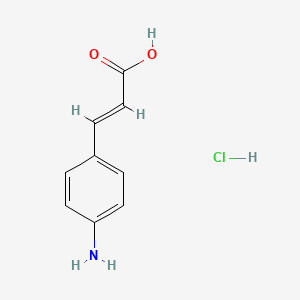

Caption: 2D structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 54057-95-3 | [4][5] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2][4] |

| Molecular Weight | 199.63 g/mol | [2][4] |

| Appearance | Powder, light yellow to off-white | [6][7][8] |

| Melting Point | 265-270 °C (with decomposition) | [5][6][9] |

| Storage | Room Temperature, sealed in dry conditions | [5][7] |

Note: The free base, p-aminocinnamic acid (CAS 2393-18-2), has a lower melting point of approximately 170 °C.[1][10]

Solubility Profile

While specific quantitative solubility data for the hydrochloride salt is not extensively published, its ionic nature as a salt suggests higher solubility in polar solvents like water compared to its free base, which is only sparingly soluble in water.[3] For practical applications, dissolution may be aided by gentle heating or sonication. For organic solvents, the free base is slightly soluble in methanol and has low solubility in DMSO.[4][11] When preparing stock solutions, a common laboratory practice for similar compounds is to first dissolve the material in a minimal amount of a polar organic solvent like DMSO before diluting with an aqueous buffer.[12]

Stability and Storage

This compound is chemically stable under standard ambient conditions (room temperature).[13] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry environment to prevent hydrolysis and degradation.[5][7]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for identity confirmation and purity assessment. The structure of this compound gives rise to a distinct spectroscopic fingerprint.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the vinylic protons of the alkene chain (typically as doublets with a large coupling constant confirming the trans-stereochemistry), and a broad signal for the ammonium protons.[2][14]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the alkene carbons, and the carbonyl carbon of the carboxylic acid.[2][15] The specific chemical shifts provide a reliable map of the carbon skeleton.

-

Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands include:

Synthesis and Reactivity

General Synthetic Approach

Cinnamic acids and their derivatives are commonly synthesized via the Knoevenagel condensation or the Perkin reaction. A typical laboratory-scale synthesis involves the reaction of 4-aminobenzaldehyde with malonic acid in the presence of a base like pyridine with a catalytic amount of piperidine.[17] The resulting free base, p-aminocinnamic acid, is then treated with hydrochloric acid to precipitate the hydrochloride salt.

Caption: Simplified workflow for the synthesis of 4-aminocinnamic acid HCl.

Reactivity Profile

The reactivity of this compound is governed by its three primary functional groups:

-

Carboxylic Acid : This group can undergo esterification with alcohols under acidic conditions or be converted to an acyl chloride, which can then be reacted with amines to form amides.[18][19]

-

Aromatic Amine : The amino group can be diazotized and subsequently replaced, or it can act as a nucleophile in reactions such as acylation. Its presence makes the aromatic ring susceptible to electrophilic substitution.

-

Alkene : The double bond can participate in addition reactions, such as hydrogenation to yield the corresponding propanoic acid derivative, or polymerization.

This multifunctionality is precisely why the compound is a valuable intermediate in organic synthesis, allowing for selective modification at different sites to build molecular complexity.[1][20]

Analytical Methodologies

Purity and identity are paramount in research and drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol is an illustrative workflow based on standard methods for analyzing similar polar aromatic compounds.[11][21] The causality for each step is explained to ensure the protocol is a self-validating system.

-

Sample Preparation :

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

-

Rationale: A precise concentration is essential for quantitative analysis. The diluent should be compatible with the mobile phase to ensure good peak shape.

-

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Rationale: The C18 stationary phase provides hydrophobic interaction, which is ideal for retaining aromatic compounds like this one.

-

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Rationale: The acidic buffer protonates the carboxylic acid, improving retention and peak shape. A gradient is used to ensure that any impurities with different polarities are effectively separated and eluted.

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV spectrophotometry at a wavelength where the compound has high absorbance (e.g., near its λmax).

-

Rationale: The cinnamic acid chromophore has strong UV absorbance, allowing for sensitive detection.

-

-

-

Data Analysis :

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Caption: General workflow for HPLC purity analysis.

Applications in Research and Drug Development

The structural features of this compound make it a valuable precursor in several fields:

-

Pharmaceutical Synthesis : It is a key starting material for synthesizing heterocyclic compounds and other complex molecules with potential biological activity.[1] Cinnamic acid derivatives are known to possess a wide range of pharmacological properties, including antimicrobial and antioxidant activities.[3][18][22]

-

Materials Science : The compound is used in the production of UV-absorbing materials, leveraging the chromophore in its structure. This makes it useful in formulations for protective coatings.[1]

-

Biochemical Research : It can be used as a substrate or a molecular probe in enzymatic studies to investigate reaction kinetics and mechanisms.[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification : It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6][8]

-

Precautionary Measures :

-

First Aid :

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information.[8][13]

References

- This compound. CHEMICAL POINT.

- This compound | C9H10ClNO2 | CID 6504402. PubChem.

- This compound | CAS 54057-95-3. Santa Cruz Biotechnology.

- 54057-95-3(this compound) Product Description. ChemicalBook.

- SAFETY DATA SHEET - Hydrocinnamic acid. Sigma-Aldrich.

- 4-Aminocinnamic acid. CymitQuimica.

- SAFETY DATA SHEET - (E)-4-Aminocinnamic Acid. TCI Chemicals.

- 4-Aminocinnamic Acid. MySkinRecipes.

- Safety Data Sheet - this compound. Biosynth.

- SAFETY DATA SHEET - (E)-p-Nitrocinnamic acid. Fisher Scientific.

- This compound | CAS: 54057-95-3. Finetech Industry Limited.

- This compound | 54057-95-3. ChemicalBook.

- (E)-4-Aminocinnamic Acid 17570-30-8. TCI Chemicals.

- 4-AMINOCINNAMIC ACID 2393-18-2 wiki. LookChem.

- 2393-18-2 | MFCD00017117 | 4-Aminocinnamic Acid. AA Blocks.

- This compound(54057-95-3) 13C NMR spectrum. ChemicalBook.

- 4-Aminocrotonic Acid Hydrochloride: A Technical Guide for Researchers. Benchchem.

- SUPPLEMENTARY INFORM

- MSDS of 4-Aminocinnamic acid. Molbase.

- 4-Aminocinnamic acid(17570-30-8) 1H NMR spectrum. ChemicalBook.

- Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties.

- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry.

- p-Aminocinnamic acid | C9H9NO2 | CID 1549514. PubChem.

- (E)-4-Aminocinnamic Acid 98.0+%, TCI America™. Fisher Scientific.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis.

- Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC

- PRODUCT INFORMATION - α-Cyano-4-hydroxycinnamic Acid. Cayman Chemical.

- Antimicrobial Activity of 4-Chlorocinnamic Acid Deriv

- The role of Organic Chemistry in Pharmaceuticals. Reachem.

Sources

- 1. 4-Aminocinnamic Acid [myskinrecipes.com]

- 2. This compound | C9H10ClNO2 | CID 6504402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 54057-95-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. This compound | 54057-95-3 [amp.chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. This compound | CAS: 54057-95-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. aablocks.com [aablocks.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 4-Aminocinnamic acid(17570-30-8) 1H NMR spectrum [chemicalbook.com]

- 15. This compound(54057-95-3) 13C NMR [m.chemicalbook.com]

- 16. lehigh.edu [lehigh.edu]

- 17. rsc.org [rsc.org]

- 18. isca.in [isca.in]

- 19. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 20. The role of Organic Chemistry in Pharmaceuticals - Reachem [reachemchemicals.com]

- 21. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Aminocinnamic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 4-Aminocinnamic acid hydrochloride (4-ACA HCl), a compound of interest in various research and development fields, including the synthesis of novel polymers and antibacterial materials.[1] This document is structured to deliver not just data, but also the scientific context and experimental rationale crucial for its practical application.

Molecular Identity and Structural Elucidation

This compound is the hydrochloride salt of 4-Aminocinnamic acid, a derivative of cinnamic acid. The presence of the amine group, the carboxylic acid function, and the aromatic ring makes it a versatile chemical building block.

Chemical Structure

The molecular structure of this compound is fundamental to understanding its physical and chemical behavior. The hydrochloride salt form enhances the polarity and aqueous solubility of the parent compound.

Caption: Chemical structure of this compound.

Key Identifiers

A consistent and accurate identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 54057-95-3 | [2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2] |

| Molecular Weight | 199.63 g/mol | [2][3] |

| IUPAC Name | (E)-3-(4-aminophenyl)prop-2-enoic acid;hydrochloride | [3] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental and formulation settings.

Physical State and Appearance

Under standard laboratory conditions, this compound exists as a white crystalline powder.[1]

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid and provides insights into its thermal stability.

| Property | Value | Source(s) |

| Melting Point | 265-270 °C (decomposes) |

Note: The observed decomposition during melting indicates that thermal stability is a key consideration when handling this compound at elevated temperatures.

Solubility Profile

The solubility of this compound is a crucial factor in its application, particularly in solution-based reactions and formulations. As the hydrochloride salt of an amine, it is expected to exhibit higher solubility in polar protic solvents compared to its free base form.

Qualitative Solubility:

-

Water: Soluble, forming a clear, yellow solution at a concentration of 10 mg/mL.[1] The parent compound, 4-Aminocinnamic acid, is sparingly soluble in water.

Experimental Protocol for Determining Solubility (Isothermal Equilibrium Method):

The following is a generalized, yet robust, protocol for the quantitative determination of solubility, which can be adapted for this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO).

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker or water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The causality behind this extended agitation is to ensure that the dissolution process has reached a state where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Quantification:

-

Analyze the diluted sample using the validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

This self-validating system ensures that the measured solubility represents a true equilibrium state, providing reliable data for formulation and process development.

Stability

The chemical stability of this compound is a critical attribute that influences its storage, handling, and application.

General Stability Profile:

-

pH: The compound is generally stable within a pH range of 5-7.[1] Deviations from this range, especially to alkaline conditions, may lead to the deprotonation of the amine hydrochloride and potential degradation.

-

Thermal Stability: As indicated by its melting point with decomposition, the compound is susceptible to thermal degradation at elevated temperatures.

-

Light Sensitivity: While specific photostability data is not extensively documented, compounds with chromophores like the cinnamic acid moiety can be susceptible to photodegradation. It is, therefore, advisable to store the compound protected from light.

Experimental Workflow for Forced Degradation Studies:

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. This workflow is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Caption: Workflow for a forced degradation study of this compound.

Causality in Experimental Choices:

-

Acid/Base Hydrolysis: These conditions are chosen to investigate the susceptibility of the ester and amide functionalities (if present in derivatives) and the overall stability of the molecule in acidic and basic environments, which are relevant to both formulation and physiological conditions.

-

Oxidation: The use of hydrogen peroxide simulates oxidative stress, which can occur during manufacturing and storage.

-

Thermal and Photolytic Stress: These conditions assess the impact of energy input (heat and light) on the molecule's stability, which is crucial for determining appropriate storage and handling conditions.

Spectroscopic Data

Spectroscopic data provides a fingerprint of the molecule and is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR spectra for this compound are available in public databases.[3] These spectra are invaluable for confirming the molecular structure, with characteristic peaks for the aromatic protons, the vinyl protons of the cinnamic acid backbone, and the carbons of the aromatic ring and the carboxylic acid group.

Infrared (IR) Spectroscopy

-

IR spectra are also available and can be used to identify the key functional groups present in the molecule.[3] Expected characteristic absorption bands include those for the N-H stretching of the ammonium group, C=O stretching of the carboxylic acid, C=C stretching of the alkene, and various bands corresponding to the aromatic ring.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The data and experimental protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective application of this compound. A thorough understanding of its molecular identity, physicochemical properties, stability, and spectroscopic data is critical for advancing research and development efforts that utilize this versatile chemical entity.

References

-

Reddy, Y. R., et al. (2016). Forced Degradation Studies. MedCrave Online, 3(6). Retrieved from [Link]

-

SciSpace. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Chemical Point. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). p-Aminocinnamic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-297393) | 54057-95-3 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H10ClNO2 | CID 6504402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. scispace.com [scispace.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Solubility of 4-Aminocinnamic Acid Hydrochloride in Various Solvents

Introduction

4-Aminocinnamic acid hydrochloride is a molecule of significant interest in pharmaceutical and materials science research. As a derivative of cinnamic acid, it possesses a unique combination of functional groups—a primary aromatic amine, a carboxylic acid, and an alkene—conferring upon it a rich chemical reactivity.[1][2] The hydrochloride salt form is often utilized to enhance its aqueous solubility and stability.[3][4][5] A thorough understanding of its solubility in a diverse range of solvents is paramount for its effective application in drug development, polymer synthesis, and as a building block in organic synthesis.[6][7]

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility determination. While direct quantitative solubility data for this specific compound in a wide array of organic solvents is not extensively available in public literature, this guide synthesizes foundational solubility principles with experimental data from structurally analogous compounds to provide a robust predictive framework.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. The interplay of these characteristics with the properties of the solvent dictates the extent to which the compound will dissolve.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀ClNO₂ | PubChem |

| Molecular Weight | 199.63 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Maitree Chemicals[8] |

| Melting Point | 265-270 °C (decomposes) | FINETECH INDUSTRY LIMITED |

| Predicted pKa (of parent acid) | 4.79 ± 0.10 | Chemicalize |

The structure of this compound features a polar carboxylic acid group and a primary amine which is protonated in the hydrochloride salt form. This dual functionality, combined with the largely nonpolar aromatic ring and alkene backbone, results in a molecule with amphiphilic characteristics, leading to complex solubility behavior.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced perspective considers the intermolecular forces at play between the solute (this compound) and the solvent.

Impact of Solvent Polarity

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. Given the presence of the carboxylic acid and the protonated amine in this compound, strong hydrogen bonding interactions are expected with polar protic solvents. The hydrochloride salt form significantly enhances solubility in these solvents compared to the free base due to the strong ion-dipole interactions between the charged ammonium and carboxylate ions and the polar solvent molecules. For instance, this compound has a reported aqueous solubility of 10 mg/mL.[9] In contrast, the parent compound, cinnamic acid, is only slightly soluble in water.[10] Similarly, related compounds like benzoic acid and aniline hydrochloride are soluble in water and alcohols.[8][11]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. They are effective at solvating polar molecules. Cinnamide, a related compound, is soluble in DMSO and DMF.[12] While direct data is unavailable, it is anticipated that this compound would exhibit moderate to good solubility in solvents like DMSO and DMF, which can effectively solvate the charged species.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. The nonpolar aromatic ring of this compound will have some affinity for these solvents through van der Waals forces. However, the highly polar and ionic nature of the hydrochloride salt will dominate, leading to very poor solubility in nonpolar solvents. Cinnamic acid itself is freely soluble in many organic solvents, but the ionic character of the hydrochloride salt of the amino-substituted version drastically reduces its solubility in nonpolar media.[10]

The Critical Role of pH

As an amphoteric molecule with both an acidic carboxylic acid group (predicted pKa ≈ 4.79) and a basic amino group, the solubility of 4-Aminocinnamic acid is highly dependent on the pH of the aqueous medium.

At low pH, well below the pKa of the carboxylic acid, both the amine and the carboxylic acid will be protonated, resulting in a net positive charge and likely enhanced aqueous solubility. Near the isoelectric point, the molecule will exist predominantly as a zwitterion, which often exhibits the lowest aqueous solubility. At high pH, the carboxylic acid will be deprotonated, and the amine will be in its neutral form, resulting in a net negative charge and an expected increase in aqueous solubility.

Quantitative Solubility Data: A Comparative Analysis

As previously stated, comprehensive experimental solubility data for this compound across a range of organic solvents is scarce. However, by examining the solubility of structurally related compounds, we can establish a reliable qualitative and semi-quantitative understanding.

| Solvent | 4-Aminocinnamic Acid HCl | Cinnamic Acid | Benzoic Acid | Aniline Hydrochloride |

| Water | 10 mg/mL[9] | Slightly Soluble[10] | 3.4 g/L (25 °C)[11] | 1070 g/L (20 °C)[4] |

| Methanol | Expected: Soluble | Soluble | 587 g/kg (25 °C) | Soluble[8] |

| Ethanol | Expected: Soluble | Soluble | 468 g/kg (25 °C)[11] | Soluble[8] |

| Acetone | Expected: Moderately Soluble | Soluble | 441 g/kg (25 °C) | Slightly Soluble |

| Ethyl Acetate | Expected: Sparingly Soluble | Soluble | 276 g/kg (25 °C) | Insoluble |

| Toluene | Expected: Insoluble | Sparingly Soluble | 114 g/kg (25 °C)[11] | Insoluble |

| Hexane | Expected: Insoluble | Insoluble | 2.2 g/kg (25 °C) | Insoluble |

| DMSO | Expected: Soluble | Soluble | Soluble | Soluble |

| DMF | Expected: Soluble | Soluble | Soluble | Soluble |

Analysis of Comparative Data:

-

The high solubility of aniline hydrochloride in water demonstrates the powerful effect of the hydrochloride group in rendering an otherwise moderately polar molecule highly water-soluble.

-

The good solubility of benzoic acid and cinnamic acid in alcohols and polar aprotic solvents suggests that the core aromatic carboxylic acid structure interacts favorably with these solvents.

-

The trend of decreasing solubility for benzoic acid as solvent polarity decreases (from alcohols to ethyl acetate to toluene and hexane) is a strong indicator of the expected behavior for this compound. The ionic nature of the hydrochloride salt will make this trend even more pronounced.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[11] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Workflow for the Shake-Flask Method

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. A significant excess is crucial to ensure that the solution reaches saturation and that solid material remains at the end of the experiment.

-

Pipette a precise volume (e.g., 2 mL) of each test solvent into the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or a shaker water bath set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period. An equilibration time of 24 to 72 hours is typically sufficient for most compounds. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Sample Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE or PVDF, 0.22 µm pore size) into a clean vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent.

-

Dilute the filtered sample with the same solvent to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated analytical method.

-

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the preferred method due to its high specificity and sensitivity. A reversed-phase C18 column is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection can be performed at one of the UV absorbance maxima of the compound (for the related p-Aminobenzoic acid, maxima are at 194 nm, 226 nm, and 278 nm).[13]

-

UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but is less specific. It is suitable for pure solutions. A calibration curve of absorbance versus concentration is constructed, and the concentration of the diluted sample is determined from its absorbance. The UV spectrum of cinnamic acid shows a maximum absorbance at around 271 nm.[14]

Practical Implications for Researchers and Drug Development Professionals

-

Formulation Development: The aqueous solubility of 10 mg/mL at an unstated pH provides a critical starting point for the development of oral and parenteral dosage forms. The pH-solubility profile will be a key determinant in selecting appropriate buffer systems and excipients to maintain the drug in solution. For poorly soluble free bases, forming a hydrochloride salt is a common strategy to improve dissolution and bioavailability.[15]

-

Purification and Crystallization: The differential solubility of this compound in various solvents is the basis for its purification by crystallization. A suitable solvent system for crystallization would be one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

-

Synthesis and Reaction Chemistry: In organic synthesis, the choice of solvent is critical for reaction kinetics and yield. The solubility data, even if inferred, can guide the selection of appropriate reaction media to ensure that the reactants are in the same phase.

Conclusion

While a complete quantitative solubility profile of this compound in all common organic solvents is not yet publicly documented, a robust understanding of its likely behavior can be constructed. The hydrochloride salt form confers significant aqueous solubility. Its solubility in organic solvents is predicted to follow the trend of polar > polar aprotic > nonpolar, with good solubility expected in alcohols and polar aprotic solvents like DMSO and DMF, and poor solubility in nonpolar solvents like toluene and hexane. The shake-flask method, coupled with a reliable analytical technique such as HPLC-UV, provides a standardized and accurate means of experimentally determining these solubility values. This guide provides both the theoretical framework and the practical tools necessary for researchers to effectively work with and understand the solubility characteristics of this versatile compound.

References

-

Maitree Chemicals. Aniline Hydrochloride. [Link]

-

National Center for Biotechnology Information. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. [Link]

-

Zhang, P., et al. (2017). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

-

PubChem. This compound. [Link]

-

Chemicalize. 4-Aminocinnamic acid. [Link]

-

Wikipedia. Cinnamic acid. [Link]

-

Vilas-Boas, S. M., et al. (2020). Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents. Biblioteca Digital do IPB. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Journal of Chemical & Engineering Data. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. [Link]

-

ChemBK. Aniline. [Link]

-

Evidentic. Buy this compound (EVT-297393) | 54057-95-3. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]

-

Scribd. Benzoic Acid Solubility Study | PDF. [Link]

-

ResearchGate. (2018). Effects of biopolyimide molecular design on their silica hybrids thermo-mechanical, optical and electrical properties. [Link]

-

ResearchGate. (2020). Biobased Polyimides from 4-Aminocinnamic Acid Photodimer. [Link]

-

PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

Bioaustralis Fine Chemicals. Cinnamamide. [Link]

-

Soares, L. C. (2018). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. [Link]

-

MDPI. (2023). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. [Link]

-

AIR Unimi. (2016). Antifouling agents: functionalization of surfaces to obtain novel medical devices materials inhibiting biofilm formation. [Link]

-

MySkinRecipes. 4-Aminocinnamic Acid. [Link]

-

U.S. Patent. (2022). US-20220372138-A1. [Link]

-

ResearchGate. (2012). UV spectrum of cinnamic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chemimpex.com [chemimpex.com]

- 7. scribd.com [scribd.com]

- 8. maitreechemicals.in [maitreechemicals.in]

- 9. Buy this compound (EVT-297393) | 54057-95-3 [evitachem.com]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bioaustralis.com [bioaustralis.com]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminocinnamic Acid Hydrochloride: A Comprehensive Guide to Chemical Stability and Storage

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Aminocinnamic acid hydrochloride is a vital building block in synthetic chemistry, finding applications in the development of pharmaceuticals and other advanced materials.[1] The integrity of this reagent is paramount to achieving reliable and reproducible results in research and manufacturing. This guide provides a detailed examination of the chemical stability of this compound, outlining its potential degradation pathways and offering evidence-based protocols for its proper storage and handling. Furthermore, it details a systematic approach to stability assessment through forced degradation studies and the development of stability-indicating analytical methods, ensuring that researchers and drug development professionals can maintain the quality and efficacy of this critical compound.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and application. The compound is typically an off-white or light yellow powder.[2][3]

| Property | Value | Source(s) |

| Chemical Name | (E)-3-(4-aminophenyl)prop-2-enoic acid;hydrochloride | [4] |

| Synonyms | p-Aminocinnamic acid hydrochloride, 3-(4-aminophenyl)acrylic acid hydrochloride | [3][5] |

| CAS Number | 54057-95-3 | [6][7] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4][6] |

| Molecular Weight | 199.63 g/mol | [4][6][7] |

| Appearance | Off-white to light yellow powder | [2][3] |

| Melting Point | 265-270 °C (with decomposition) | [3][7] |

| Storage Temperature | Room Temperature (10°C - 25°C) | [2][3] |

Chemical Stability and Potential Degradation Pathways

While this compound is chemically stable under standard ambient conditions when stored correctly, its structure contains several functional groups susceptible to degradation under specific environmental stresses.[8] Understanding these potential pathways is crucial for preventing the loss of compound integrity.

Key Degradation Mechanisms

-

Photodegradation: Cinnamic acid and its derivatives are highly susceptible to degradation upon exposure to ultraviolet (UV) light. The primary pathways include trans-cis isomerization across the alkene double bond and [2+2] cycloaddition to form cyclobutane dimers (truxillic or truxinic acids). This is a critical consideration, as the formation of isomers or dimers will alter the compound's chemical properties and biological activity.

-

Oxidation: The aromatic amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light and heat.[9] This can lead to the formation of colored impurities and a decrease in the purity of the material.

-

Hydrolysis: While the carboxylic acid and amine functionalities are generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, can potentially affect the compound's integrity.[9] The primary concern with moisture is the physical clumping of the hygroscopic hydrochloride salt.

-

Thermolysis: As indicated by its melting point with decomposition, the compound will degrade at elevated temperatures.[3][7] Storing the material at high temperatures can accelerate other degradation pathways, such as oxidation.

Visualizing Degradation: Photodegradation Pathway

The diagram below illustrates the potential photodegradation pathways for the 4-aminocinnamic acid moiety upon exposure to UV radiation.

Caption: Potential photodegradation pathways for 4-aminocinnamic acid.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, adherence to strict storage and handling protocols is mandatory. These recommendations are designed to mitigate the risks of the degradation pathways discussed above.

Core Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature (10°C - 25°C).[2][3] | Prevents thermal degradation and slows oxidative processes. |

| Atmosphere | Store in a tightly closed container, sealed in a dry environment.[3][8] | The hydrochloride salt can be hygroscopic. A dry environment prevents moisture uptake and physical clumping. |

| Light | Protect from light by storing in an amber or opaque container in a dark location. | Minimizes the risk of photodegradation (isomerization and dimerization), which is a primary degradation pathway for cinnamic acids.[9] |

| Inert Gas | For long-term storage or for high-purity applications, consider storage under an inert gas (e.g., Argon, Nitrogen). | Displaces atmospheric oxygen, providing an additional layer of protection against oxidative degradation of the amino group. |

Safe Handling Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][10]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[2]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[2][11]

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable container for disposal.

Experimental Workflow: Forced Degradation Studies

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[12] This involves subjecting the compound to harsh conditions that accelerate its decomposition.

Protocol for Forced Degradation

-

Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a methanol/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Subject to Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.

-

Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2-4 hours.[12][13]

-

Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2-4 hours.[13]

-

Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution in an oven at 80°C for 24-48 hours.[13]

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24-48 hours.[13]

-

Control Sample: Keep one aliquot of the stock solution at 2-8°C, protected from light.

-

-

Neutralization: After the specified time, cool the acid and base-stressed samples to room temperature and carefully neutralize them.

-

Dilution & Analysis: Dilute all samples (including the control) to a suitable concentration for analysis (e.g., 100 µg/mL) using the mobile phase of the analytical method.

-

Analytical Measurement: Analyze all samples using a developed stability-indicating method, such as RP-HPLC with a PDA detector.[14][15]

Workflow Diagram for Stability Assessment

Caption: Workflow for a forced degradation study of 4-aminocinnamic acid HCl.

Stability-Indicating Analytical Methodologies

The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM).[16] Such a method must be able to accurately quantify the active compound and separate it from any potential degradation products or impurities.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most powerful and widely used technique for stability testing.[14][15]

-

Column: A C18 column is typically the first choice for separating the relatively polar this compound from its potential non-polar degradants.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is generally effective.

-

Detector: A Photodiode Array (PDA) or Diode-Array Detector (DAD) is highly recommended. It not only quantifies the peaks but also provides UV spectra, enabling peak purity analysis to ensure that the main compound peak is not co-eluting with any degradants.[14]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products observed in the forced degradation study, coupling the HPLC system to a mass spectrometer is invaluable. MS provides mass-to-charge ratio data, which is critical for elucidating the structures of the new chemical entities formed during degradation.[14]

Conclusion

The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The principal threats to its stability are exposure to light, elevated temperatures, and atmospheric oxygen. By adhering to the recommended protocols—storing the compound in tightly sealed, opaque containers at room temperature and in a dry environment—researchers can significantly extend its shelf life and ensure its suitability for use. The implementation of systematic stability testing, through forced degradation studies and the use of validated HPLC methods, provides an essential framework for quality control, underpinning the reliability and success of research and development endeavors that utilize this important chemical intermediate.

References

- Biosynth. (2019, October 17). Safety Data Sheet: this compound.

- Santa Cruz Biotechnology, Inc. This compound | CAS 54057-95-3.

- Finetech Industry Limited. This compound | CAS: 54057-95-3.

- Mol-Instincts. 4-AMINOCINNAMIC ACID | CAS 2393-18-2 wiki.

- ChemicalBook. 54057-95-3(this compound) Product Description.

- PubChem. This compound | C9H10ClNO2 | CID 6504402.

- Sigma-Aldrich. (2023, November 3).

- Sigma-Aldrich. (2025, July 8).

- Thermo Fisher Scientific. (2025, December 24).

- AK Scientific, Inc.

- BLD Pharmatech. (2019, December 18). MSDS of 4-Aminocinnamic acid.

- TCI Chemicals. (2024, November 25).

- AA Blocks. 2393-18-2 | MFCD00017117 | 4-Aminocinnamic Acid.

- CymitQuimica. 4-Aminocinnamic acid.

- ChemicalBook. This compound | 54057-95-3.

- International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques.

- International Science Community Association. (2012, December 2).

- Separation Science. Analytical Techniques In Stability Testing.

- National Institutes of Health. Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1.

- Semantic Scholar.

- PubChem. p-Aminocinnamic acid | C9H9NO2 | CID 1549514.

- TCI Chemicals. (E)-4-Aminocinnamic Acid 17570-30-8.

- Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- The Pharmaceutical Journal. (2010, October 9).

- Hilaris Publishing. (2019, October 30). Chemical Stability of Pharmaceutical Organic Compounds.

- PubMed.

- Quest Journals.

- ResearchGate. (2010, November 19). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1.

- National Institutes of Health. Chemical Safety Guide, 5th Ed.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 54057-95-3 [amp.chemicalbook.com]

- 4. This compound | C9H10ClNO2 | CID 6504402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 54057-95-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS: 54057-95-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. ors.od.nih.gov [ors.od.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. ijsdr.org [ijsdr.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. questjournals.org [questjournals.org]

- 16. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Guide to the Spectral Analysis of 4-Aminocinnamic Acid Hydrochloride

Introduction

4-Aminocinnamic acid hydrochloride, a derivative of cinnamic acid, is a compound of significant interest in pharmaceutical and materials science research.[1][2] Its structural backbone, featuring a substituted aromatic ring conjugated with a propenoic acid moiety, makes it a valuable building block in the synthesis of various bioactive molecules and polymers.[3] A thorough understanding of its chemical structure and purity is paramount for its application in drug development and materials design, necessitating a comprehensive spectral characterization.

This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The following sections will not only present the spectral data but also delve into the underlying principles of each technique, the rationale behind experimental choices, and a detailed interpretation of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectral data lies in understanding the molecular structure of this compound. The protonation of the amino group to form the ammonium salt and the potential protonation of the carboxylic acid in a strongly acidic medium are critical considerations.

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Conclusion

The spectral data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy collectively provide a comprehensive and unambiguous characterization of this compound. By understanding the principles behind each technique and the influence of the molecular structure on the spectral output, researchers can confidently verify the identity, purity, and key structural features of this important compound. The insights gained from this detailed spectroscopic analysis are crucial for ensuring the quality and reliability of materials used in research and development.

References

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. The IR spectrum for the compound (4a) in KBr disc. [Link]

-

ResearchGate. The ¹H NMR spectrum of 4 in DMSO‐d6. [Link]

-

The Royal Society of Chemistry. 13C NMR (d6-DMSO, 151 MHz). [Link]

-

ResearchGate. A new periodic mesoporous organosilica containing diimine-phloroglucinol, Pd(II). [Link]

-

AA Blocks. 4-Aminocinnamic Acid. [Link]

-

IIVS. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. [Link]

-

Academia.edu. Qualitative Determination of Organic Compounds by Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

PubChem. p-Aminocinnamic acid. [Link]

-

ResearchGate. Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. [Link]

-

ResearchGate. UV-VIS spectrum of product in methanol. [Link]

-

PubMed. Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD. [Link]

-

MySkinRecipes. 4-Aminocinnamic Acid. [Link]

-

ResearchGate. Representative UV-Vis light absorption spectra for hydroxycinnamic... [Link]

-

ResearchGate. a) UV/Vis spectra and c) normalized fluorescence spectra of CBS... [Link]

Sources

p-Aminocinnamic acid hydrochloride synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of p-Aminocinnamic Acid Hydrochloride

Authored by: A Senior Application Scientist

Abstract

p-Aminocinnamic acid (pACA) and its derivatives are valuable intermediates in the development of pharmaceuticals, high-performance polymers, and other advanced materials.[1][2] Their utility stems from the unique combination of a polymerizable acrylic acid moiety and a versatile amino group on the aromatic ring, which allows for further functionalization. The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free base. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of p-Aminocinnamic acid hydrochloride (pACA-HCl), grounded in established chemical principles. We will detail a robust two-step synthetic pathway, followed by a rigorous purification protocol and thorough analytical characterization. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the process.

Strategic Overview: The Synthetic Rationale

The most reliable and scalable approach to synthesizing p-Aminocinnamic acid hydrochloride begins with a readily available, inexpensive starting material: p-nitrobenzaldehyde. The strategy involves two primary chemical transformations:

-

Carbon-Carbon Bond Formation: A Knoevenagel condensation between p-nitrobenzaldehyde and malonic acid is employed to construct the cinnamic acid backbone. This reaction is favored for its high efficiency and mild reaction conditions.[3]

-

Nitro Group Reduction: The nitro group of the resulting p-nitrocinnamic acid is then selectively reduced to the primary amine. For this critical step, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method, which conveniently also forms the desired hydrochloride salt in situ.[4]

This sequence is advantageous because it avoids handling the more reactive and potentially unstable p-aminobenzaldehyde and builds the molecular framework before introducing the sensitive amino group.

Synthesis Pathway and Workflow Visualization

The overall synthetic route and the experimental workflow are depicted below.

Caption: Chemical synthesis pathway for p-Aminocinnamic acid hydrochloride.

Caption: Experimental workflow for synthesis and purification.

Experimental Protocol: Synthesis

Safety First: This synthesis involves corrosive acids, flammable solvents, and potentially toxic reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of trans-p-Nitrocinnamic Acid

This procedure is a robust adaptation of the Knoevenagel condensation.[3] Pyridine acts as the solvent and base, while piperidine serves as a more potent basic catalyst to facilitate the reaction.

Reagents & Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| p-Nitrobenzaldehyde | 151.12 | 15.1 g | 0.10 |

| Malonic Acid | 104.06 | 12.5 g | 0.12 |

| Pyridine | 79.10 | 20 mL | - |

| Piperidine | 85.15 | 1.0 mL | - |

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add p-nitrobenzaldehyde (15.1 g), malonic acid (12.5 g), and pyridine (20 mL). Stir the mixture to form a slurry.

-

Catalyst Addition: Add piperidine (1.0 mL) to the slurry.

-

Reaction: Heat the mixture in a water bath at 90-100 °C with continuous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzaldehyde spot disappears.

-

Precipitation: Allow the flask to cool to room temperature, then cool further in an ice bath. Pour the reaction mixture into a beaker containing 100 mL of cold 2M hydrochloric acid. This step protonates the carboxylate and pyridine, causing the product to precipitate.

-

Isolation: Collect the pale-yellow solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid on the filter with cold water (3 x 50 mL) to remove residual pyridine hydrochloride and unreacted malonic acid.

-

Drying: Dry the crude p-nitrocinnamic acid in a vacuum oven at 60-70 °C. A typical yield is 16-18 g (83-93%).

Part B: Reduction and Salt Formation to p-Aminocinnamic Acid Hydrochloride

This step utilizes tin(II) chloride dihydrate in ethanol and concentrated HCl. The ethanol serves as a co-solvent to improve the solubility of the organic starting material, while the SnCl₂/HCl system is the reducing agent.

Reagents & Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| p-Nitrocinnamic Acid | 193.15 | 9.65 g | 0.05 |

| Tin(II) Chloride Dihydrate | 225.65 | 33.8 g | 0.15 |

| Ethanol (95%) | - | 100 mL | - |

| Conc. Hydrochloric Acid (~37%) | 36.46 | ~40 mL | - |

Step-by-Step Methodology:

-

Setup: In a 500 mL round-bottom flask with a stir bar and reflux condenser, combine the dried p-nitrocinnamic acid (9.65 g) and tin(II) chloride dihydrate (33.8 g).

-

Solvent Addition: Add ethanol (100 mL) to the flask and stir to create a suspension.

-

Acid Addition: Carefully and slowly add concentrated hydrochloric acid (40 mL) down the condenser. The reaction is exothermic and will generate heat.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux with stirring for 2-3 hours. The yellow color of the starting material should fade, resulting in a clearer, possibly off-white solution or suspension.

-

Cooling & Crystallization: After the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature. Further cool the flask in an ice bath for at least one hour to maximize the crystallization of the hydrochloride salt.

-

Isolation of Crude Product: Collect the off-white to pale-tan crystalline solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

-

Drying: Dry the crude product in a vacuum desiccator.

Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6] For pACA-HCl, a mixed solvent system of ethanol and water is highly effective.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a recrystallization solvent of approximately 1:1 ethanol/water.

-

Dissolution: Place the crude pACA-HCl in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture needed to fully dissolve the solid. It is crucial to add the solvent in small portions while the flask is heated on a hot plate to avoid using excess solvent, which would reduce the final yield.[7]

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to complete the crystallization process.

-

Collection of Pure Crystals: Collect the purified crystals by vacuum filtration.

-

Final Wash & Drying: Wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities. Dry the final product under vacuum to a constant weight. The melting point of pure p-aminocinnamic acid hydrochloride is 265-270 °C with decomposition.[8]

Product Characterization

Confirming the identity and purity of the final product is a critical, self-validating step.

Data Summary:

| Analysis Technique | Expected Result for p-Aminocinnamic Acid Hydrochloride |

| Appearance | Off-white to pale yellow crystalline solid.[9] |

| Melting Point | 265-270 °C (with decomposition).[8] |

| ¹H NMR (DMSO-d₆) | δ ~10.4 (br s, 3H, -NH₃⁺), δ ~7.7 (d, 2H, Ar-H), δ ~7.5 (d, 1H, vinyl-H), δ ~7.2 (d, 2H, Ar-H), δ ~6.5 (d, 1H, vinyl-H). Note: Shifts can vary with concentration and solvent.[10][11] |

| ¹³C NMR (DMSO-d₆) | δ ~167 (C=O), δ ~145-140 (vinyl & Ar-C), δ ~130-115 (vinyl & Ar-C).[12] |

| Purity (Typical) | >97% (by NMR or HPLC).[9] |

Conclusion: A Foundation for Innovation

This guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis and purification of p-Aminocinnamic acid hydrochloride. By understanding the chemical principles behind each step—from the strategic choice of a Knoevenagel condensation to the nuances of recrystallization—researchers and drug development professionals are well-equipped to produce this valuable chemical intermediate with high purity and yield. The applications of cinnamic acid derivatives in medicine continue to expand, with studies exploring their potential as antidepressant, antioxidant, and neuroprotective agents.[2][13] A robust and reproducible synthesis is the foundational first step for any such investigation.

References

-

The Royal Society of Chemistry. Supplementary Information. [Online]. Available: [Link]

- Gilman, H., Blatt, A.H. (Eds.). Organic Syntheses, Collective Volume 2. John Wiley & Sons, 1943.

-

Shriner, R.L., Kleiderer, E.C. m-NITROCINNAMIC ACID. Organic Syntheses, Coll. Vol. 2, p.445 (1943); Vol. 10, p.78 (1930). [Online]. Available: [Link]

-

University of Alberta. Recrystallization - Single Solvent. [Online]. Available: [Link]

- Google Patents. WO2019168203A1 - Method for producing 4-aminocinnamic acid, and vector and host cell used in same. [Online].

-

ResearchGate. Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?. [Online]. Available: [Link]

-

LookChem. 4-AMINOCINNAMIC ACID 2393-18-2 wiki. [Online]. Available: [Link]

-

University of California, Los Angeles. Recrystallization and Crystallization. [Online]. Available: [Link]

-

Scribd. Reduction of p-Nitrophenol to p-Aminophenol. [Online]. Available: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online]. Available: [Link]

-

Kalir, A., Pellet, H. o-NITROBENZALDEHYDE. Organic Syntheses, Coll. Vol. 6, p.825 (1988); Vol. 55, p.85 (1976). [Online]. Available: [Link]

-

ResearchGate. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. [Online]. Available: [Link]

-

SpringerLink. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Online]. Available: [Link]

-

University of Massachusetts Boston. Chem 267. Recrystallization - Part 2. [Online]. Available: [Link]

-

ChemBK. P-AMINOCINNAMIC ACID HYDROCHLORIDE. [Online]. Available: [Link]

-

PubChem. p-Aminocinnamic acid. [Online]. Available: [Link]

-

PubChem. 4-Aminocinnamic acid hydrochloride. [Online]. Available: [Link]

-

MDPI. Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development. [Online]. Available: [Link]

-

MDPI. Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. [Online]. Available: [Link]

-

Frontiers in Bioengineering and Biotechnology. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. [Online]. Available: [Link]

-

National Center for Biotechnology Information. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. [Online]. Available: [Link]

- Google Patents. US3717680A - PURIFICATION OF p-AMINOPHENOL. [Online].

-

Scientific Research Publishing. Esterification, Purification and Identification of Cinnamic Acid Esters. [Online]. Available: [Link]

Sources

- 1. WO2019168203A1 - Method for producing 4-aminocinnamic acid, and vector and host cell used in same - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. mt.com [mt.com]

- 7. chem.ualberta.ca [chem.ualberta.ca]

- 8. chembk.com [chembk.com]

- 9. biosynth.com [biosynth.com]

- 10. rsc.org [rsc.org]

- 11. This compound | C9H10ClNO2 | CID 6504402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(54057-95-3) 13C NMR [m.chemicalbook.com]

- 13. Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development [mdpi.com]

4-Aminocinnamic acid hydrochloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Aminocinnamic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in various synthetic pathways within pharmaceutical and materials science research. While invaluable, its potential hazards necessitate a robust understanding of its safety profile and handling requirements. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and best practices. It covers hazard identification, risk mitigation strategies, personal protective equipment (PPE), emergency procedures, and proper disposal, aiming to equip laboratory personnel with the knowledge to work safely and effectively with this compound.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a clear understanding of the substance's identity and physical characteristics.

| Property | Value | Source(s) |

| Chemical Name | (E)-3-(4-aminophenyl)prop-2-enoic acid;hydrochloride | [1] |

| Synonyms | 4-Aminocinnamic acid HCl, p-Aminocinnamic acid hydrochloride | [2][3] |

| CAS Number | 54057-95-3 | [3][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][4] |

| Molecular Weight | 199.63 g/mol | [1][4] |

| Appearance | Off-white to light yellow powder/solid | [2][3] |

| Melting Point | 265-270 °C (decomposes) | [3][5] |

| Solubility | Soluble in water. | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: Biosynth Safety Data Sheet.[2]

The causality for these classifications lies in the acidic nature of the hydrochloride salt and the reactivity of the aminocinnamic acid moiety. As a fine powder, it can easily become airborne, leading to inhalation and subsequent irritation of the respiratory tract. Direct contact with moist skin or mucous membranes can lead to the dissociation of the hydrochloride, causing localized irritation.

Risk Mitigation and the Hierarchy of Controls

To ensure personnel safety, a systematic approach to risk mitigation is essential. The hierarchy of controls prioritizes the most effective measures to minimize exposure.

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls

The primary method for controlling exposure is to handle the material in a well-ventilated area.

-

Ventilation: A mechanical exhaust system is required.[2] All weighing and manipulation of the powder should be performed inside a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[2][7]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling, storage, and disposal of this compound.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOPs and this guide.

-

Hygiene Practices: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where the chemical is handled.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this compound.[8]

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7] A face shield may be required for splash-prone operations.[8][9]

-

Skin Protection:

-

Gloves: Wear compatible chemical-resistant gloves, such as nitrile or butyl rubber, to prevent skin exposure.[2][9] PVC gloves offer little protection and should be avoided.[8] Regularly inspect gloves for tears or punctures and change them every 30-60 minutes or immediately upon known contact.[8]

-

Clothing: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[2] Contaminated clothing should be removed immediately and washed before reuse.[2]

-

-

Respiratory Protection: If engineering controls are insufficient or during large-scale operations where dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A fit-tested N95 or N100 particle mask is typically sufficient for powders.[8][10]

Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.

Safe Handling Workflow

Caption: Step-by-step safe handling workflow.

Protocol:

-

Preparation: Before handling, ensure all necessary PPE, spill kits, and waste containers are readily available.

-

Containment: Conduct all operations that may generate dust within a fume hood.

-

Avoidance: Avoid contact with skin, eyes, and clothing.[2] Avoid ingestion and inhalation.[2]

-

Hygiene: After handling, wash the work area and hands thoroughly.[2]

Storage Conditions

-

Temperature: Store in a cool, dry place. Recommended storage temperature is between 10°C - 25°C, at room temperature.[2][5]

-